molecular formula C19H14N2O3 B7464553 N-(3-Phenoxybenzylidene)-3-nitroaniline

N-(3-Phenoxybenzylidene)-3-nitroaniline

Cat. No. B7464553
M. Wt: 318.3 g/mol
InChI Key: XNPUVXPVFGGDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenoxybenzylidene)-3-nitroaniline, commonly known as PBNA, is an organic compound that has gained substantial attention in the field of scientific research. PBNA is a yellow crystalline solid that is widely used in biochemical and physiological experiments due to its unique properties.

Mechanism of Action

PBNA works by binding to specific biomolecules and undergoing a change in its fluorescence emission. The change in fluorescence can be measured and used to determine the concentration of the target biomolecule. PBNA has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them.
Biochemical and Physiological Effects:
PBNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. Additionally, PBNA has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits.

Advantages and Limitations for Lab Experiments

PBNA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them. However, PBNA also has some limitations. It may have non-specific binding to other biomolecules, leading to inaccurate results. Additionally, it may have limited solubility in certain solvents, making it difficult to use in certain experiments.

Future Directions

There are several future directions for research on PBNA. One area of focus is the development of new PBNA derivatives with improved properties, such as increased binding affinity and specificity. Additionally, PBNA could be used in the development of new diagnostic tools and therapeutic agents for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PBNA and its potential therapeutic benefits.
Conclusion:
In conclusion, PBNA is an organic compound with unique properties that make it an effective tool for scientific research. It is widely used as a fluorescent probe for detecting and quantifying various biomolecules and has potential therapeutic benefits. While PBNA has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

PBNA can be synthesized using a simple reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

PBNA is widely used in scientific research due to its unique properties. It is used as a fluorescent probe for detecting and quantifying various analytes such as enzymes, proteins, and nucleic acids. PBNA is also used as a pH indicator and a sensor for detecting changes in temperature and pressure. Additionally, PBNA is used in the development of new drugs and therapeutic agents.

properties

IUPAC Name

N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUVXPVFGGDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine

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